molecular formula C24H38N2O10 B8235401 (4E)-TCO-PEG4-NHS ester

(4E)-TCO-PEG4-NHS ester

Cat. No.: B8235401
M. Wt: 514.6 g/mol
InChI Key: ZKPMRASGLDBKPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-trans-Cyclooctene-polyethylene glycol-4-N-hydroxysuccinimide ester is a chemical compound widely used in bioconjugation and click chemistry. This compound is known for its ability to react with amines to form stable amide bonds, making it a valuable tool in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-trans-Cyclooctene-polyethylene glycol-4-N-hydroxysuccinimide ester typically involves the following steps:

    Formation of trans-Cyclooctene: The trans-cyclooctene is synthesized through a series of reactions starting from cyclooctene. This involves the use of specific catalysts and reaction conditions to ensure the formation of the trans isomer.

    Attachment of Polyethylene Glycol: Polyethylene glycol is then attached to the trans-cyclooctene through a series of coupling reactions. This step often requires the use of activating agents and specific reaction conditions to ensure efficient coupling.

    Formation of N-Hydroxysuccinimide Ester: The final step involves the formation of the N-hydroxysuccinimide ester by reacting the polyethylene glycol-trans-cyclooctene with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide.

Industrial Production Methods

In industrial settings, the production of (4E)-trans-Cyclooctene-polyethylene glycol-4-N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4E)-trans-Cyclooctene-polyethylene glycol-4-N-hydroxysuccinimide ester undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The compound reacts with primary amines to form stable amide bonds.

    Hydrolysis: In the presence of water, the N-hydroxysuccinimide ester can hydrolyze to form the corresponding carboxylic acid and N-hydroxysuccinimide.

    Click Chemistry Reactions: The trans-cyclooctene moiety can participate in click chemistry reactions, particularly strain-promoted azide-alkyne cycloaddition.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary amines, and the reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide.

    Hydrolysis: This reaction occurs in aqueous conditions, often under mild acidic or basic conditions.

    Click Chemistry Reactions: The reaction with azides is typically carried out in the presence of a copper catalyst or under strain-promoted conditions without a catalyst.

Major Products Formed

    Amide Bonds: Formed through nucleophilic substitution with primary amines.

    Carboxylic Acid and N-Hydroxysuccinimide: Formed through hydrolysis.

    Triazoles: Formed through click chemistry reactions with azides.

Scientific Research Applications

(4E)-trans-Cyclooctene-polyethylene glycol-4-N-hydroxysuccinimide ester has a wide range of applications in scientific research, including:

    Bioconjugation: Used to attach biomolecules such as proteins, peptides, and antibodies to various surfaces or other molecules.

    Drug Delivery: Utilized in the development of targeted drug delivery systems by conjugating drugs to targeting ligands.

    Imaging: Employed in the synthesis of imaging agents for techniques such as fluorescence and positron emission tomography.

    Protein Labeling: Used to label proteins with various tags for detection and purification purposes.

    Surface Modification: Applied in the modification of surfaces to enhance biocompatibility and reduce non-specific binding in biosensors and medical devices.

Mechanism of Action

The mechanism of action of (4E)-trans-Cyclooctene-polyethylene glycol-4-N-hydroxysuccinimide ester involves the formation of stable amide bonds through nucleophilic substitution. The N-hydroxysuccinimide ester is highly reactive towards primary amines, facilitating the formation of amide bonds. The trans-cyclooctene moiety can also participate in click chemistry reactions, forming stable triazole linkages with azides. These reactions are highly specific and efficient, making the compound a valuable tool in bioconjugation and click chemistry applications.

Comparison with Similar Compounds

Similar Compounds

    (4E)-trans-Cyclooctene-polyethylene glycol-4-maleimide: Similar in structure but contains a maleimide group instead of an N-hydroxysuccinimide ester.

    (4E)-trans-Cyclooctene-polyethylene glycol-4-amine: Contains an amine group instead of an N-hydroxysuccinimide ester.

    (4E)-trans-Cyclooctene-polyethylene glycol-4-carboxylic acid: Contains a carboxylic acid group instead of an N-hydroxysuccinimide ester.

Uniqueness

(4E)-trans-Cyclooctene-polyethylene glycol-4-N-hydroxysuccinimide ester is unique due to its combination of a highly reactive N-hydroxysuccinimide ester and a trans-cyclooctene moiety. This combination allows for efficient bioconjugation and click chemistry reactions, making it a versatile tool in various scientific research applications. The polyethylene glycol spacer also enhances the solubility and biocompatibility of the compound, further increasing its utility in biological and medical research.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(cyclooct-4-en-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N2O10/c27-21-8-9-22(28)26(21)36-23(29)10-12-31-14-16-33-18-19-34-17-15-32-13-11-25-24(30)35-20-6-4-2-1-3-5-7-20/h1-2,20H,3-19H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPMRASGLDBKPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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